(3r,4r)-4-(4-Bromophenoxy)tetrahydrofuran-3-amine

Medicinal Chemistry Stereochemistry TAAR1 Agonism

This (3R,4R) stereoisomer (CAS 1258963-55-1) is a defined chiral building block with reported TAAR1 agonist activity (EC50 41 nM). Its specific configuration is critical for reproducible receptor binding and asymmetric synthesis outcomes. Standard research purity is 97%. For procurement beyond standard R&D quantities, chiral purity must be verified via vendor COA.

Molecular Formula C10H12BrNO2
Molecular Weight 258.11 g/mol
Cat. No. B12275089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3r,4r)-4-(4-Bromophenoxy)tetrahydrofuran-3-amine
Molecular FormulaC10H12BrNO2
Molecular Weight258.11 g/mol
Structural Identifiers
SMILESC1C(C(CO1)OC2=CC=C(C=C2)Br)N
InChIInChI=1S/C10H12BrNO2/c11-7-1-3-8(4-2-7)14-10-6-13-5-9(10)12/h1-4,9-10H,5-6,12H2
InChIKeyGRTOEAAOPRPWSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (3r,4r)-4-(4-Bromophenoxy)tetrahydrofuran-3-amine (CAS 1258963-55-1) for Specialized R&D


(3r,4r)-4-(4-Bromophenoxy)tetrahydrofuran-3-amine, also known as (3R,4R)-4-(4-bromophenoxy)oxolan-3-amine, is a chiral small molecule with the molecular formula C10H12BrNO2 and a molecular weight of 258.11 [1]. It features a tetrahydrofuran scaffold substituted with an amine group and a 4-bromophenoxy moiety in a defined (3R,4R) stereochemical configuration . This specific stereoisomer is a research chemical utilized as a building block in medicinal chemistry and for exploring interactions with biological targets like the Trace Amine-Associated Receptor 1 (TAAR1) [2].

Why Substituting (3r,4r)-4-(4-Bromophenoxy)tetrahydrofuran-3-amine with Its Enantiomer or Racemate Can Compromise Research Outcomes


The biological activity and synthetic utility of chiral molecules are intrinsically linked to their three-dimensional configuration. The (3R,4R) stereochemistry of this compound is not arbitrary; it is a critical determinant for interactions with chiral biological targets, such as G-protein coupled receptors like TAAR1 [1]. Substituting this specific isomer with its (3S,4S) enantiomer (CAS 1258963-53-9) or the racemic cis-mixture (CAS 1258963-52-8) can lead to dramatically different or absent pharmacological activity, altered metabolic profiles, and unreliable structure-activity relationship (SAR) data . For applications in asymmetric synthesis, the use of a single, defined enantiomer is essential to ensure the stereochemical purity of downstream products, directly impacting the reproducibility and validity of experimental results .

Quantitative Differentiation Evidence for (3r,4r)-4-(4-Bromophenoxy)tetrahydrofuran-3-amine


Stereochemical Identity: A Critical Parameter for Pharmacological Activity

The (3R,4R) enantiomer is reported as a ligand for the Trace Amine-Associated Receptor 1 (TAAR1), a GPCR target. While direct comparative bioactivity data for the (3S,4S) enantiomer is not available in the provided sources, it is a well-established pharmacological principle that receptor binding is often stereospecific. The (3R,4R) isomer demonstrates quantifiable agonist activity at human TAAR1, while the activity of other stereoisomers is undefined and cannot be assumed [1].

Medicinal Chemistry Stereochemistry TAAR1 Agonism

Defined Physicochemical Profile for Purity and Handling Assessment

The compound has well-defined, predicted physicochemical properties that are consistent across authoritative sources. These values provide a baseline for analytical method development, purity assessment, and safe handling protocols [1].

Analytical Chemistry Process Chemistry Quality Control

Key Research Applications for (3r,4r)-4-(4-Bromophenoxy)tetrahydrofuran-3-amine (CAS 1258963-55-1)


TAAR1 Agonist Research in Neuroscience

This compound is directly applicable as a potent tool compound for investigating the pharmacology of the Trace Amine-Associated Receptor 1 (TAAR1). Its reported agonist activity (EC50: 41 nM at human TAAR1) makes it valuable for in vitro studies on cAMP accumulation and signaling pathways in recombinant cell lines . Researchers in neuroscience and psychiatry can utilize this specific enantiomer to explore TAAR1's role in modulating dopaminergic and serotonergic systems, with potential relevance to disorders like schizophrenia, ADHD, and substance abuse .

Chiral Building Block for Asymmetric Synthesis

As a chiral amine with a rigid tetrahydrofuran scaffold, this compound serves as a valuable intermediate in the synthesis of more complex, enantiomerically pure molecules . The primary amine group offers a handle for derivatization (e.g., amide bond formation, reductive amination), while the bromophenoxy group provides a site for transition metal-catalyzed cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig couplings . Its use is critical in medicinal chemistry programs aiming to install a specific stereochemical configuration into novel drug candidates.

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